

# The Origin and Emergence of *Staphylococcus aureus* ST93: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *St 93*

Cat. No.: B1207480

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction

*Staphylococcus aureus* is a versatile and formidable pathogen, capable of causing a wide spectrum of diseases from minor skin infections to life-threatening systemic conditions. The emergence of community-associated methicillin-resistant *S. aureus* (CA-MRSA) strains has posed a significant global health challenge. In Australia, the ST93 lineage has rapidly risen to prominence, becoming the dominant CA-MRSA clone. This technical guide provides an in-depth exploration of the origin, evolution, genetic characteristics, and virulence of *S. aureus* ST93, tailored for the scientific community.

## Emergence and Geographic Origin

*Staphylococcus aureus* ST93 is believed to have emerged from a methicillin-susceptible (MSSA) progenitor in a remote region of Northern Australia.<sup>[1][2]</sup> Phylogenetic analyses date the most recent common ancestor of the extant ST93 population to approximately 1977.<sup>[2][3]</sup> The initial emergence is thought to have occurred within isolated and sparsely populated areas, with factors such as overcrowded housing and a high burden of skin infections in these communities potentially contributing to its establishment.<sup>[1][2]</sup>

## Timeline and Spread

Following its emergence, ST93 began to spread, with a significant event being the acquisition of methicillin resistance. A clade carrying the staphylococcal cassette chromosome *mec* (SCCmec) type IVa expanded and disseminated to Australia's east coast by the year 2000.[\[1\]](#) [\[2\]](#)[\[3\]](#) The spread of ST93 has not been confined to Australia; sporadic and non-sustained introductions of ST93-MRSA-IVa have been observed in the United Kingdom.[\[1\]](#)[\[2\]](#) In contrast, sustained transmission and clonal expansion have been documented in New Zealand, particularly within the Pacific Islander population.[\[1\]](#)[\[2\]](#)

Table 1: Timeline of Key Events in the Emergence and Spread of *S. aureus* ST93

| Date/Period | Event                                                                                                                 | Geographic Location       | Reference(s)                                                |
|-------------|-----------------------------------------------------------------------------------------------------------------------|---------------------------|-------------------------------------------------------------|
| ~1977       | Emergence of the most recent common ancestor of the extant ST93 population from a methicillin-susceptible progenitor. | Remote Northern Australia | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Early 1990s | First description of the ST93 lineage.                                                                                | Australia                 | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| By 2000     | A clade of ST93 acquires SCCmec IVa and spreads to Australia's east coast.                                            | Australia                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Post-2000   | Becomes the dominant CA-MRSA clone in Australia.                                                                      | Australia                 | <a href="#">[4]</a>                                         |
| Post-2000   | Sporadic introductions observed.                                                                                      | United Kingdom            | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Post-2000   | Sustained transmission and clonal expansion.                                                                          | New Zealand               | <a href="#">[1]</a> <a href="#">[2]</a>                     |

## Prevalence Data

*S. aureus* ST93 has become the most prevalent CA-MRSA clone in Australia. In 2018, it was the dominant MRSA clone nationwide, accounting for 22% of all MRSA bacteraemias and one in four community-onset infections.[\[5\]](#) The prevalence of ST93 varies geographically across Australia, with a disproportionate burden in the northern regions.[\[5\]](#)[\[6\]](#)

Table 2: Prevalence of *S. aureus* ST93 in Australia

| Year      | Region/State                                     | Prevalence                   | Notes                                   | Reference(s)        |
|-----------|--------------------------------------------------|------------------------------|-----------------------------------------|---------------------|
| 2006      | New South Wales/Australian Capital Territory     | 55.7% of CA-MRSA             | Predominant CA-MRSA clone               | <a href="#">[7]</a> |
| 2006      | Queensland/Northern Territory                    | 30.3% of CA-MRSA             | Predominant CA-MRSA clone               | <a href="#">[7]</a> |
| 2006      | Western Australia                                | 48.7% of CA-MRSA             | WA MRSA-1 (ST1-MRSA-IV) was predominant | <a href="#">[7]</a> |
| 2006      | South Australia                                  | 55.6% of CA-MRSA             | WA MRSA-1 (ST1-MRSA-IV) was predominant | <a href="#">[7]</a> |
| 2013-2018 | Australia (National)                             | 22% of all MRSA bacteraemias | Dominant MRSA clone                     | <a href="#">[5]</a> |
| Mid-1990s | Remote Western Australian Indigenous communities | Most prevalent MSSA lineage  | ST93 MRSA was not found at this time    | <a href="#">[4]</a> |

## Genetic and Evolutionary Characteristics

*S. aureus* ST93 possesses a unique and highly recombinant genome.[\[1\]](#)[\[2\]](#) Whole-genome sequencing studies have revealed that it is an early diverging lineage within the *S. aureus*

population structure.[1][2] Its genome is a mosaic, with segments derived from the ST59/ST121 lineage and another, as yet unsampled, divergent staphylococcal population.[1][2]

## Virulence Factors

A key characteristic of ST93 is its association with the Panton-Valentine leukocidin (PVL) toxin, a virulence factor linked to severe skin and soft tissue infections and necrotizing pneumonia.[4][8] All PVL-positive ST93 isolates studied have been found to carry the PVL-encoding phage  $\phi$ Sa2USA.[4]

Furthermore, studies have shown that ST93 strains, such as the JKD6159 isolate, exhibit enhanced virulence, which is attributed to the hyperexpression of alpha-hemolysin (Hla).[9] The quorum-sensing agr system is the master regulator of toxin expression and virulence in ST93, similar to other *S. aureus* clones.[9]

Table 3: Key Virulence Factors of *S. aureus* ST93

| Virulence Factor                          | Gene(s)           | Function                                     | Expression Profile in ST93                   | Reference(s) |
|-------------------------------------------|-------------------|----------------------------------------------|----------------------------------------------|--------------|
| Panton-Valentine Leukocidin (PVL)         | lukS-PV / lukF-PV | Pore-forming toxin, lyses leukocytes         | Commonly present                             | [4][8]       |
| Alpha-hemolysin (Hla)                     | hla               | Pore-forming toxin, lyses various cell types | Hyperexpression observed in virulent strains | [9]          |
| Alpha-type Phenol Soluble Modulins (PSMs) | psma              | Pro-inflammatory and cytolytic peptides      | Similar expression to other CA-MRSA clones   | [9]          |

## Antibiotic Resistance Profile

The emergence of methicillin resistance in ST93 is a result of the acquisition of the SCCmec element.[1][2] Methicillin resistance is conferred by the *mecA* gene, which is part of this mobile genetic element.[10] Studies have shown that methicillin resistance has been acquired on at

least three separate occasions within the ST93 lineage.[\[1\]](#)[\[2\]](#) While ST93 is primarily known as a CA-MRSA, methicillin-susceptible ST93 (MSSA) strains are also prevalent, particularly in remote communities.[\[4\]](#)

The resistance profile of ST93 can vary, but like many MRSA strains, it often exhibits resistance to multiple classes of antibiotics.

Table 4: General Antibiotic Resistance Profile of MRSA (including ST93)

| Antibiotic Class    | Antibiotic                      | General Resistance Rate in MRSA              | Notes                                                                             | Reference(s) |
|---------------------|---------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------|--------------|
| Beta-lactams        | Penicillin                      | >80%                                         | High prevalence of beta-lactamase production.                                     | [11][12]     |
| Cefoxitin/Oxacillin | Defining characteristic of MRSA | Due to the presence of the <i>mecA</i> gene. |                                                                                   | [10][12]     |
| Macrolides          | Erythromycin                    | ~30-50%                                      | Resistance is common.                                                             | [11][13]     |
| Lincosamides        | Clindamycin                     | Inducible resistance is a concern.           | Often tested for inducible resistance (D-test).                                   | [12]         |
| Fluoroquinolones    | Ciprofloxacin                   | ~36%                                         | Resistance rates can be significant.                                              | [13]         |
| Tetracyclines       | Tetracycline                    | ~13-15%                                      | Resistance is observed.                                                           | [13]         |
| Aminoglycosides     | Gentamicin                      | ~9-16%                                       | Resistance rates vary.                                                            | [13]         |
| Glycopeptides       | Vancomycin                      | Resistance is rare but of high concern.      | Vancomycin-intermediate and -resistant strains (VISA/VRSA) are monitored closely. | [11][12]     |

## Experimental Protocols

The characterization of *S. aureus* ST93 relies on a suite of molecular typing and virulence factor detection methods. The following sections provide detailed methodologies for key experiments.

## Multilocus Sequence Typing (MLST)

MLST is a definitive, sequence-based method for typing bacterial isolates by analyzing the sequences of internal fragments of several housekeeping genes.[\[14\]](#)[\[15\]](#)

Methodology:

- DNA Extraction:
  - Culture *S. aureus* overnight on a suitable medium (e.g., blood agar).
  - Prepare a bacterial suspension and lyse the cells using lysostaphin and/or lysozyme.
  - Extract genomic DNA using a commercial kit or a standard phenol-chloroform protocol.
- PCR Amplification:
  - Amplify internal fragments of seven *S. aureus* housekeeping genes (arcC, aroE, glpF, gmk, pta, tpi, yqiL) using established primer pairs.
  - Perform PCR with an annealing temperature typically around 55°C and an extension time of approximately 30 seconds.
- PCR Product Purification and Sequencing:
  - Verify the amplification of a single DNA fragment of the correct size by agarose gel electrophoresis.
  - Purify the PCR products to remove primers and unincorporated nucleotides.
  - Sequence both strands of the purified PCR products using the same primers as for amplification.
- Allele and Sequence Type (ST) Assignment:

- Submit the sequences of the seven gene fragments to the *S. aureus* MLST database (e.g., PubMLST).
- The database software will assign allele numbers for each locus and determine the sequence type (ST) of the isolate based on the allelic profile.

## Pulsed-Field Gel Electrophoresis (PFGE)

PFGE is a molecular typing technique used to separate large DNA fragments by periodically changing the direction of the electric field, providing a high-resolution "fingerprint" of the bacterial genome.[\[1\]](#)[\[16\]](#)

### Methodology:

- Preparation of Agarose Plugs:
  - Grow *S. aureus* cultures overnight in a suitable broth (e.g., Brain Heart Infusion).
  - Harvest and wash the bacterial cells.
  - Embed the cell suspension in low-melting-point agarose to form plugs.
- Cell Lysis:
  - Incubate the agarose plugs in a lysis buffer containing lysostaphin and proteinase K to lyse the bacterial cells and release the chromosomal DNA.
- Washing:
  - Thoroughly wash the plugs in a buffer (e.g., TE buffer) to remove cell debris and residual lysis reagents.
- Restriction Enzyme Digestion:
  - Equilibrate the plugs in the appropriate restriction enzyme buffer.
  - Digest the chromosomal DNA within the plugs with a rare-cutting restriction enzyme, such as SmaI.

- Pulsed-Field Gel Electrophoresis:
  - Load the digested agarose plugs into the wells of a 1% agarose gel.
  - Perform electrophoresis using a CHEF (Contour-clamped Homogeneous Electric Field) system with appropriate switch times and run duration to resolve the large DNA fragments.
- Staining and Analysis:
  - Stain the gel with ethidium bromide or a safer alternative.
  - Visualize the DNA fragments under UV light and capture an image.
  - Analyze the banding patterns to determine the genetic relatedness of the isolates.

## Panton-Valentine Leukocidin (PVL) Detection

Detection of the PVL toxin can be achieved through genetic or immunological methods.

### Methodology (PCR-based):

- DNA Extraction:
  - Extract genomic DNA from the *S. aureus* isolate as described for MLST.
- PCR Amplification:
  - Perform a conventional or real-time PCR using primers specific for the *lukS-PV* and *lukF-PV* genes.
  - Include positive and negative controls in the PCR run.
- Detection of Amplification:
  - For conventional PCR, analyze the PCR products by agarose gel electrophoresis for the presence of bands of the expected size.
  - For real-time PCR, monitor the amplification in real-time using a fluorescent probe or dye.

#### Methodology (Immunological):

- Sample Preparation:
  - Culture the *S. aureus* isolate in a suitable broth to allow for toxin expression.
  - Prepare a culture supernatant by centrifugation.
- Immunoassay:
  - Use a lateral flow assay (immunochromatographic test) or an ELISA (Enzyme-Linked Immunosorbent Assay) designed to detect the LukS-PV or LukF-PV protein components.
  - Follow the manufacturer's instructions for the specific assay. These tests provide a rapid, phenotypic confirmation of PVL production.[\[17\]](#)[\[18\]](#)

## Visualizations

### Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key relationships and workflows pertinent to the study of *S. aureus* ST93.



[Click to download full resolution via product page](#)

Caption: Evolutionary pathway of *Staphylococcus aureus* ST93.



[Click to download full resolution via product page](#)

Caption: Workflow for Multilocus Sequence Typing (MLST).



[Click to download full resolution via product page](#)

Caption: Workflow for Pulsed-Field Gel Electrophoresis (PFGE).

## Conclusion

*Staphylococcus aureus* ST93 represents a significant and highly successful CA-MRSA lineage that emerged from a geographically isolated region to become a major public health concern in Australia and beyond. Its unique recombinant genome, coupled with key virulence factors like PVL and the hyperexpression of alpha-hemolysin, underscores its pathogenic potential.

Understanding the origin, evolution, and genetic makeup of ST93 is crucial for the development of effective surveillance strategies, infection control measures, and novel therapeutic interventions. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this and other emerging antibiotic-resistant pathogens.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. cdc.gov [cdc.gov]
- 2. Global Scale Dissemination of ST93: A Divergent *Staphylococcus aureus* Epidemic Lineage That Has Recently Emerged From Remote Northern Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The Molecular Epidemiology of the Highly Virulent ST93 Australian Community *Staphylococcus aureus* Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safetyandquality.gov.au [safetyandquality.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. www1.health.gov.au [www1.health.gov.au]
- 8. The Dominant Australian Community-Acquired Methicillin-Resistant *Staphylococcus aureus* Clone ST93-IV [2B] Is Highly Virulent and Genetically Distinct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperexpression of  $\alpha$ -hemolysin explains enhanced virulence of sequence type 93 community-associated methicillin-resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence and antibiotic resistance of *Staphylococcus aureus* associated with a college-aged cohort: life-style factors that contribute to nasal carriage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Resistance of *Staphylococcus aureus* Isolated between 2017 and 2022 from Infections at a Tertiary Care Hospital in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic resistance pattern of *Staphylococcus aureus* with reference to MRSA isolates from pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multilocus Sequence Typing Scheme for *Staphylococcus aureus*: Revision of the gmk Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multilocus sequence typing (MLST) of *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pulsed-Field Gel Electrophoresis Typing of *Staphylococcus aureus* Strains | Springer Nature Experiments [experiments.springernature.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Rapid Detection of Panton-Valentine Leukocidin in *Staphylococcus aureus* Cultures by Use of a Lateral Flow Assay Based on Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Origin and Emergence of *Staphylococcus aureus* ST93: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207480#what-is-the-origin-of-staphylococcus-aureus-st93>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)